molecular formula C13H25N3O B15306320 3,5-Dimethyl-1-(piperazin-1-yl)cyclohexane-1-carboxamide

3,5-Dimethyl-1-(piperazin-1-yl)cyclohexane-1-carboxamide

Cat. No.: B15306320
M. Wt: 239.36 g/mol
InChI Key: RLFURGVHUYTSRB-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-(piperazin-1-yl)cyclohexane-1-carboxamide is a chemical compound with the molecular formula C13H25N3O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-(piperazin-1-yl)cyclohexane-1-carboxamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve bulk custom synthesis and procurement. Companies like ChemScene provide this compound in various quantities, ensuring high purity and quality .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-(piperazin-1-yl)cyclohexane-1-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield amines .

Scientific Research Applications

3,5-Dimethyl-1-(piperazin-1-yl)cyclohexane-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in the development of new pharmaceuticals.

    Industry: It is used in the production of various chemical products.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-(piperazin-1-yl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathwaysThis binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethyl-1-(piperazin-1-yl)cyclohexane-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound in various scientific research applications .

Properties

Molecular Formula

C13H25N3O

Molecular Weight

239.36 g/mol

IUPAC Name

3,5-dimethyl-1-piperazin-1-ylcyclohexane-1-carboxamide

InChI

InChI=1S/C13H25N3O/c1-10-7-11(2)9-13(8-10,12(14)17)16-5-3-15-4-6-16/h10-11,15H,3-9H2,1-2H3,(H2,14,17)

InChI Key

RLFURGVHUYTSRB-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)(C(=O)N)N2CCNCC2)C

Origin of Product

United States

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